molecular formula C7H7N3OS B1343136 [2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol

[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol

Cat. No. B1343136
M. Wt: 181.22 g/mol
InChI Key: JVBVSLUQFYNXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06468979B1

Procedure details

LiAlH4 (247 mg; 6.49 mmol) was added in 20 mg portions over 30 minutes to a solution of ethyl 2-pyrazol-1-ylthiazole-4-carboxylate (1.45 g; 6.49 mmol) in anhydrous THF (20 ml) cooled to 0° C. and under nitrogen. After 30 minutes, 10% NaOH (about 5 ml) and water (about 5 ml) were added to the reaction mixture. The mixture was stirred for 30-45 minutes, filtered through Celite and evaporated, and the residue was taken up in saline solution and ethyl acetate. Drying and evaporation under vacuum gave (2-pyrazol-1 -ylthiazole-4-yl)methanol (1.13 g; 96% yield).
Quantity
247 mg
Type
reactant
Reaction Step One
Name
ethyl 2-pyrazol-1-ylthiazole-4-carboxylate
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]1([C:12]2[S:13][CH:14]=[C:15]([C:17](OCC)=[O:18])[N:16]=2)[CH:11]=[CH:10][CH:9]=[N:8]1.[OH-].[Na+].O>C1COCC1>[N:7]1([C:12]2[S:13][CH:14]=[C:15]([CH2:17][OH:18])[N:16]=2)[CH:11]=[CH:10][CH:9]=[N:8]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
247 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
ethyl 2-pyrazol-1-ylthiazole-4-carboxylate
Quantity
1.45 g
Type
reactant
Smiles
N1(N=CC=C1)C=1SC=C(N1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30-45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=CC=C1)C=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.